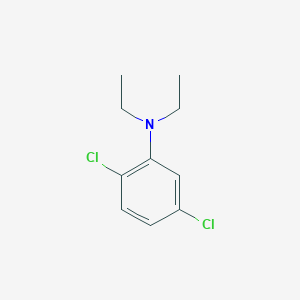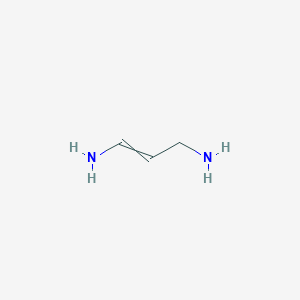![molecular formula C3H2ClF5O B14628762 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane CAS No. 56885-28-0](/img/structure/B14628762.png)
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane is a fluorinated organic compound It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane typically involves the reaction of appropriate fluorinated precursors with chlorinating agents. One common method is the reaction of 1,1,1,2-tetrafluoroethane with chlorofluoromethane in the presence of a catalyst under controlled temperature and pressure conditions . The reaction conditions must be carefully optimized to ensure high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are precisely controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated and chlorinated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane
- 1-Chloro-2-[dichloro(fluoro)methoxy]-1,1,2,2-tetrafluoroethane
Uniqueness
2-[Chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane is unique due to its specific arrangement of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
56885-28-0 |
|---|---|
Molekularformel |
C3H2ClF5O |
Molekulargewicht |
184.49 g/mol |
IUPAC-Name |
2-[chloro(fluoro)methoxy]-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C3H2ClF5O/c4-2(6)10-1(5)3(7,8)9/h1-2H |
InChI-Schlüssel |
GGEBMRHBGQLKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(F)F)(OC(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


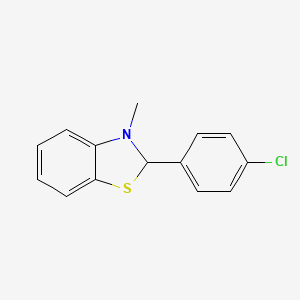
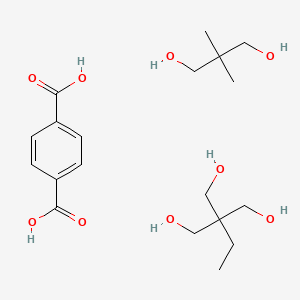
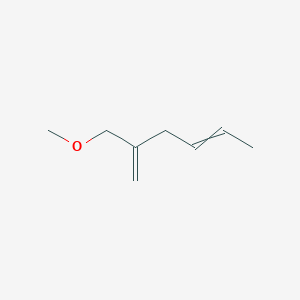
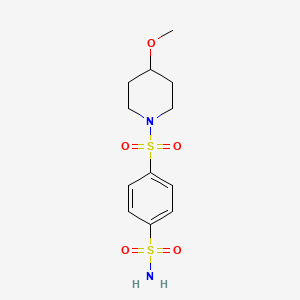
![Acetamide, N-[[2-[(4-nitrophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14628708.png)
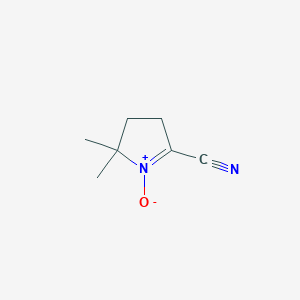
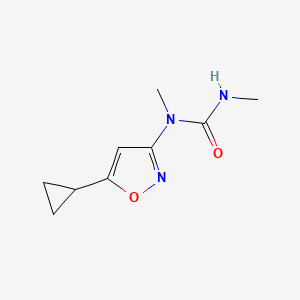
![Diethyl [(hydroxyimino)(phenyl)methyl]phosphonate](/img/structure/B14628725.png)
![Ethyl [(but-2-en-1-yl)oxy]carbamate](/img/structure/B14628731.png)
![N-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14628739.png)
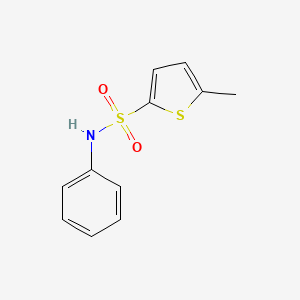
![3-[(2,6-Dichlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14628747.png)
